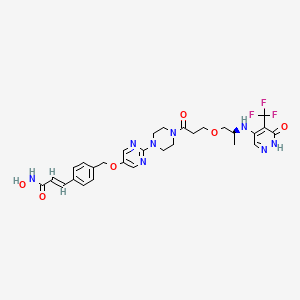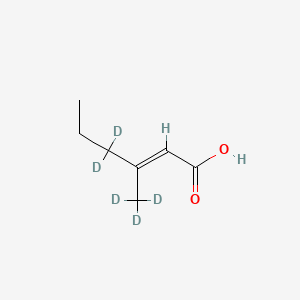
(E)-3-Methyl-2-hexenoic acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Methyl-2-hexenoic acid-d5 is a deuterated analog of (E)-3-Methyl-2-hexenoic acid, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-2-hexenoic acid-d5 typically involves the deuteration of (E)-3-Methyl-2-hexenoic acid. One common method is the catalytic hydrogenation of the corresponding unsaturated acid in the presence of deuterium gas. The reaction is usually carried out under mild conditions with a palladium or platinum catalyst to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.
化学反応の分析
Types of Reactions
(E)-3-Methyl-2-hexenoic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the unsaturated acid to saturated derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated acids.
Substitution: Formation of esters, amides, and other derivatives.
科学的研究の応用
(E)-3-Methyl-2-hexenoic acid-d5 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, where isotopic labeling helps in understanding the reaction mechanisms.
作用機序
The mechanism of action of (E)-3-Methyl-2-hexenoic acid-d5 involves its incorporation into various chemical and biological systems due to its isotopic nature. The deuterium atoms provide a unique signature that can be detected using spectroscopic techniques, allowing researchers to track the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and system being studied.
類似化合物との比較
Similar Compounds
- (E)-3-Methyl-2-hexenoic acid
- (E)-3-Methyl-2-pentenoic acid
- (E)-3-Methyl-2-butenoic acid
Uniqueness
(E)-3-Methyl-2-hexenoic acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracking and quantification in complex systems, making it a valuable tool in research.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
133.20 g/mol |
IUPAC名 |
(E)-4,4-dideuterio-3-(trideuteriomethyl)hex-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+/i2D3,4D2 |
InChIキー |
NTWSIWWJPQHFTO-MRLBEMMBSA-N |
異性体SMILES |
[2H]C([2H])([2H])/C(=C\C(=O)O)/C([2H])([2H])CC |
正規SMILES |
CCCC(=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


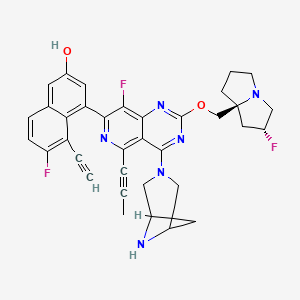

![dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12378172.png)
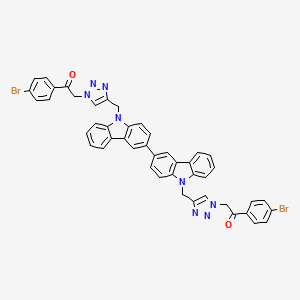
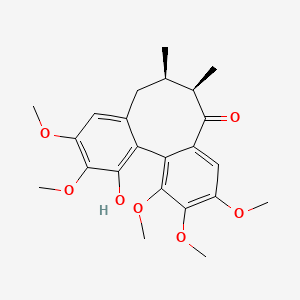
![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)
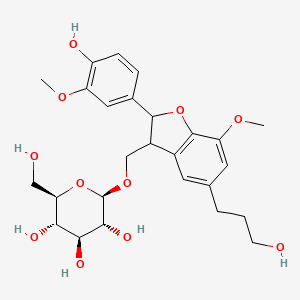
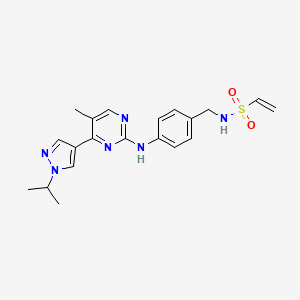
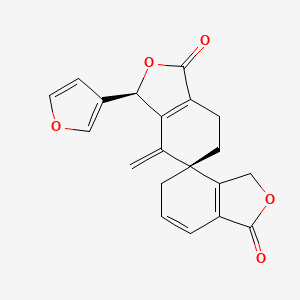

![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)


